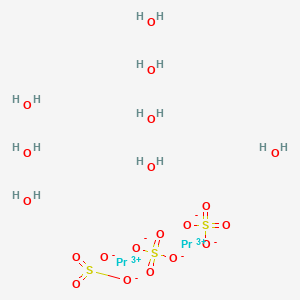
2,2,2-Trifluoro-n-pentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-n-pentylacetamide, also known as TFAA, is a chemical compound that has garnered attention in scientific research due to its unique properties. TFAA is a colorless liquid that is soluble in water and organic solvents. It has a boiling point of 144°C and a molecular weight of 195.17 g/mol. This compound is synthesized through a multi-step process that involves the reaction of n-pentylamine with trifluoroacetyl chloride.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-n-pentylacetamide is not fully understood, but it is believed to act as a Lewis acid catalyst in various chemical reactions. 2,2,2-Trifluoro-n-pentylacetamide has been shown to be an effective catalyst in the synthesis of various organic compounds, including esters, amides, and ethers.
Effets Biochimiques Et Physiologiques
2,2,2-Trifluoro-n-pentylacetamide has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic. It has been used as a solvent in various biochemical and pharmaceutical studies, and it has been shown to be an effective derivatizing agent in GC-MS analysis.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-Trifluoro-n-pentylacetamide has several advantages for use in lab experiments. It is a relatively non-toxic compound, and it has been shown to be an effective catalyst in various chemical reactions. 2,2,2-Trifluoro-n-pentylacetamide is also a versatile solvent that can dissolve both polar and non-polar compounds. However, 2,2,2-Trifluoro-n-pentylacetamide has some limitations in lab experiments. It is a relatively expensive compound, and it is not readily available in large quantities. 2,2,2-Trifluoro-n-pentylacetamide also has a relatively short shelf-life and must be stored under specific conditions to maintain its stability.
Orientations Futures
There are several future directions for research on 2,2,2-Trifluoro-n-pentylacetamide. One potential area of research is the development of new synthetic methods for 2,2,2-Trifluoro-n-pentylacetamide that are more efficient and cost-effective. Another potential area of research is the investigation of 2,2,2-Trifluoro-n-pentylacetamide as a catalyst in new chemical reactions. 2,2,2-Trifluoro-n-pentylacetamide could also be studied for its potential use as a derivatizing agent in other analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). Finally, 2,2,2-Trifluoro-n-pentylacetamide could be investigated for its potential use in pharmaceutical research as a solvent or catalyst.
In conclusion, 2,2,2-Trifluoro-n-pentylacetamide is a unique chemical compound that has garnered attention in scientific research due to its versatile properties. It has been shown to be an effective catalyst in various chemical reactions and a versatile solvent in biochemical and pharmaceutical research. Although 2,2,2-Trifluoro-n-pentylacetamide has some limitations in lab experiments, there are several future directions for research on this compound that could lead to new discoveries and applications in various fields.
Méthodes De Synthèse
The synthesis of 2,2,2-Trifluoro-n-pentylacetamide involves a multi-step process that starts with the reaction of n-pentylamine with trifluoroacetyl chloride. This reaction produces N-trifluoroacetyl-n-pentylamine, which is then treated with acetic anhydride to form 2,2,2-Trifluoro-n-pentylacetamide. The final product is purified through distillation to obtain a colorless liquid.
Applications De Recherche Scientifique
2,2,2-Trifluoro-n-pentylacetamide has been extensively studied in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, and it has also been used as a solvent in biochemical and pharmaceutical research. 2,2,2-Trifluoro-n-pentylacetamide has been shown to be an effective catalyst in various chemical reactions, and it has also been used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis.
Propriétés
Numéro CAS |
14618-15-6 |
|---|---|
Nom du produit |
2,2,2-Trifluoro-n-pentylacetamide |
Formule moléculaire |
C7H12F3NO |
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-pentylacetamide |
InChI |
InChI=1S/C7H12F3NO/c1-2-3-4-5-11-6(12)7(8,9)10/h2-5H2,1H3,(H,11,12) |
Clé InChI |
RMWWLGNPNBPNDO-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C(F)(F)F |
SMILES canonique |
CCCCCNC(=O)C(F)(F)F |
Synonymes |
2,2,2-Trifluoro-N-pentylacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)






